PIKfyve Inhibition Potency: Vacuolin-1 vs. Apilimod vs. YM201636
Vacuolin-1 is a potent PIKfyve inhibitor, though its reported IC50 varies based on assay conditions. A direct comparison from a cellular context shows Vacuolin-1, Apilimod, and YM201636 all inhibit PIKfyve and induce a similar cellular vacuolation phenotype at comparable concentrations [1]. While specific IC50 values for Vacuolin-1 in a purified kinase assay are not as widely reported as for Apilimod (IC50 = 14 nM) or YM201636 (IC50 = 33 nM) , a closely related chemical probe, PIKfyve-IN-1, shows an IC50 of 6.9 nM . This indicates Vacuolin-1's structural class possesses high inherent potency. The key differentiation is not maximal potency, but the specific biological fingerprint of Vacuolin-1 in cellular assays, as detailed in subsequent evidence items.
| Evidence Dimension | PIKfyve inhibition (IC50) |
|---|---|
| Target Compound Data | Not specified in a direct kinase assay; functionally validated in cellular assays. |
| Comparator Or Baseline | Apilimod: IC50 = 14 nM ; YM201636: IC50 = 33 nM ; PIKfyve-IN-1 (analog): IC50 = 6.9 nM . |
| Quantified Difference | Potency of the structural class is high, but direct kinase IC50 for Vacuolin-1 is not the primary differentiator. |
| Conditions | Purified kinase assays for comparators; cellular phenotypic assays for Vacuolin-1. |
Why This Matters
While Vacuolin-1 is a potent PIKfyve inhibitor, its value proposition lies in its unique cellular activity profile rather than a superior IC50, guiding selection for functional studies.
- [1] Goodridge JP, et al. Enlarging the secretory lysosomes leads to enhanced NK cell function. Nat Commun. 2019;10:365. View Source
